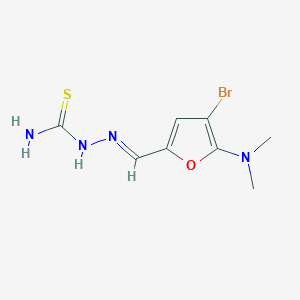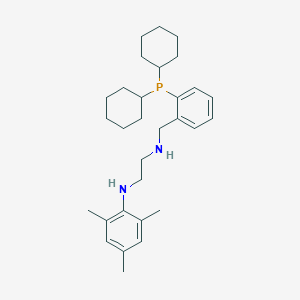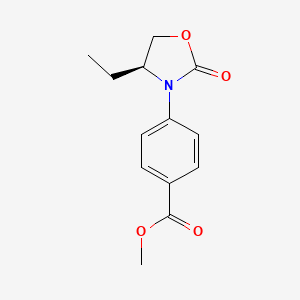
(S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)benzoic acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)benzoic acid methyl ester is a chiral compound that belongs to the class of oxazolidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The presence of the oxazolidinone ring in its structure imparts unique chemical and biological properties, making it a compound of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)benzoic acid methyl ester typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved by reacting an amino alcohol with a carboxylic acid or its derivatives under appropriate conditions. For instance, the reaction between 4-ethyl-2-oxooxazolidine and benzoic acid can be catalyzed by a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Esterification: The resulting oxazolidinone-benzoic acid intermediate is then esterified using methanol in the presence of an acid catalyst like sulfuric acid to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction of the oxazolidinone ring can yield amino alcohol derivatives.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Formation of 4-(4-ethyl-2-oxooxazolidin-3-yl)benzoic acid.
Reduction: Formation of 4-(4-ethyl-2-hydroxyoxazolidin-3-yl)benzoic acid methyl ester.
Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.
科学研究应用
(S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)benzoic acid methyl ester has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of novel materials and polymers with specific properties.
作用机制
The mechanism of action of (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)benzoic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidinone ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The exact pathways and targets depend on the specific application and biological context.
相似化合物的比较
Oxazolidinones: Compounds like linezolid and tedizolid, which are used as antibiotics.
Oxazoles: Compounds with a similar five-membered ring structure but different heteroatoms.
Uniqueness: (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)benzoic acid methyl ester is unique due to its specific chiral configuration and the presence of both the oxazolidinone ring and the benzoic acid ester moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
572923-13-8 |
|---|---|
分子式 |
C13H15NO4 |
分子量 |
249.26 g/mol |
IUPAC 名称 |
methyl 4-[(4S)-4-ethyl-2-oxo-1,3-oxazolidin-3-yl]benzoate |
InChI |
InChI=1S/C13H15NO4/c1-3-10-8-18-13(16)14(10)11-6-4-9(5-7-11)12(15)17-2/h4-7,10H,3,8H2,1-2H3/t10-/m0/s1 |
InChI 键 |
RDBVAWZQQARSQJ-JTQLQIEISA-N |
手性 SMILES |
CC[C@H]1COC(=O)N1C2=CC=C(C=C2)C(=O)OC |
规范 SMILES |
CCC1COC(=O)N1C2=CC=C(C=C2)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


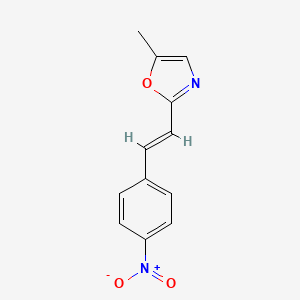
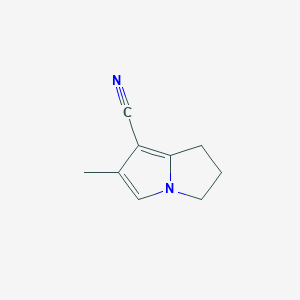
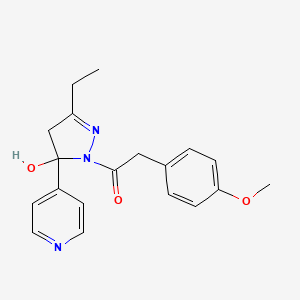
![2-Acetylbenzo[d]oxazole-6-carboxamide](/img/structure/B12868753.png)
![2-Bromo-6-ethylbenzo[d]oxazole](/img/structure/B12868757.png)
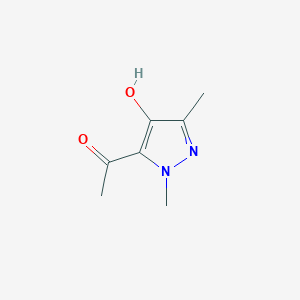
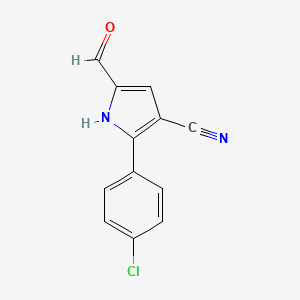


![2-(2-Chlorobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12868778.png)
![3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12868783.png)

